Devazepide
Overview
Description
Devazepide is a benzodiazepine derivative known for its unique action as a cholecystokinin A receptor antagonist. Unlike most benzodiazepines, which typically act on gamma-aminobutyric acid A receptors, this compound specifically targets cholecystokinin A receptors. This compound has been studied for its potential therapeutic applications in gastrointestinal disorders, such as dyspepsia, gastroparesis, and gastric reflux .
Mechanism of Action
Target of Action
Devazepide, also known as L-364,718 or MK-329, is a benzodiazepine derivative Instead, it acts as an antagonist for the peripheral (type-A) cholecystokinin (CCK A) receptor . The CCK A receptor plays a crucial role in various physiological processes, including satiety regulation, pancreatic enzyme secretion, and gall bladder contraction .
Mode of Action
This compound interacts with its primary target, the CCK A receptor, by blocking its action . This interaction results in the inhibition of both exogenous and endogenous CCK . As a result, it can increase appetite and accelerate gastric emptying .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholecystokinin (CCK) pathway . By acting as a CCK A receptor antagonist, this compound can influence various physiological actions such as satiety regulation, pancreatic enzyme secretion, and gall bladder contraction .
Pharmacokinetics
It is known to be an orally active antagonist of cck-stimulated pancreaticobiliary output in humans .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It can inhibit the proliferation of cells, such as human bladder cancer (BC) 5637 cells . It also induces G1–S cell cycle arrest and apoptosis, and inhibits cell migration . At the molecular level, this compound can down-regulate CyclinD1 expression, and up-regulate Bax, PARP1, and Cleaved Caspase-3 expression .
Biochemical Analysis
Biochemical Properties
Devazepide interacts with the CCKA receptor, a type of G-protein coupled receptor . It lacks affinity for GABA A receptors, distinguishing it from most benzodiazepines . It is also used in scientific research into the CCKA receptor .
Cellular Effects
This compound has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . It also inhibits the growth of Ewing tumor cells . In the context of biliary epithelial cells, this compound induced significant cell division after 7 days of treatment .
Molecular Mechanism
This compound acts as a CCKA receptor antagonist . It binds to the CCKA receptor, blocking the action of cholecystokinin, a hormone that stimulates pancreatic enzyme and bile secretion . This binding interaction leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound are dependent on the time of drug administration . For instance, in rat studies, this compound was only effective when given before the conditioning pretest . Over time, this compound induced significant cell division, although the difference was not significant by 28 days .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit cell growth of Ewing tumor cells in vitro . In a mouse tumor xenograft model, this compound reduced tumor growth by 40%
Metabolic Pathways
As a CCKA receptor antagonist, it likely influences the cholecystokinin pathway, which plays a role in digestion and satiety .
Transport and Distribution
As a small molecule drug, it is likely to be transported across cell membranes and distributed throughout the body .
Subcellular Localization
As a small molecule drug, it is likely to be found throughout the cell, but its specific localization may depend on its interactions with the CCKA receptor .
Preparation Methods
Devazepide is synthesized through a series of chemical reactions that are similar to those used in the synthesis of other benzodiazepines. The synthetic route involves the formal condensation of the carboxy group of indole-2-carboxylic acid with the exocyclic amino group of (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Devazepide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Devazepide has been widely used in scientific research due to its role as a cholecystokinin A receptor antagonist. Some of its notable applications include:
Chemistry: this compound is used as a reference compound in studies involving cholecystokinin A receptor antagonists.
Comparison with Similar Compounds
Devazepide is unique among benzodiazepines due to its specific action on cholecystokinin A receptors. Similar compounds include:
Lorglumide: Another cholecystokinin A receptor antagonist with similar pharmacological properties.
Asperlicin: A non-peptidal cholecystokinin antagonist that shares structural similarities with this compound.
These compounds highlight the uniqueness of this compound in its specific targeting of cholecystokinin A receptors, distinguishing it from other benzodiazepines that primarily act on gamma-aminobutyric acid A receptors.
Biological Activity
Devazepide is a non-peptide antagonist of the cholecystokinin (CCK) receptor that has garnered attention for its potential therapeutic applications, particularly in oncology and gastrointestinal disorders. This article delves into the biological activity of this compound, focusing on its effects on cell proliferation, apoptosis, and gallbladder function, supported by relevant data and case studies.
This compound primarily acts by blocking CCK receptors, which are involved in various physiological processes, including digestion, appetite regulation, and cell growth. Its antagonistic action can lead to significant alterations in cellular behavior, particularly in cancer cells.
Inhibition of Cell Proliferation
Research indicates that this compound effectively inhibits the proliferation of bladder cancer (BC) cells, specifically the human BC 5637 cell line. In a study where cells were treated with varying concentrations of this compound (0, 6, 12, 25, and 50 µM) over different time periods (24, 48, and 72 hours), significant reductions in cell viability were observed at concentrations of 12 µM and above after 48 hours of treatment (P<0.001) .
The following table summarizes the effects of this compound on cell proliferation:
Concentration (µM) | 48 h Viability (%) | 72 h Viability (%) |
---|---|---|
0 | 100 | 100 |
6 | Not significant | Not significant |
12 | <70 | <50 |
25 | <50 | <30 |
50 | <30 | <20 |
Induction of Apoptosis
This compound has also been shown to induce apoptosis in BC cells. Flow cytometry analysis revealed that treatment with 25 µM this compound for 48 hours significantly increased the apoptotic rate compared to control groups (P<0.01) . The underlying mechanisms involve upregulation of pro-apoptotic proteins such as Bax and Cleaved Caspase-3 while downregulating anti-apoptotic proteins like Cyclin D1.
The following figure illustrates the expression changes in apoptosis-related proteins after treatment:
Apoptosis-related Protein Expression
Effects on Gallbladder Function
In addition to its antitumor properties, this compound impacts gallbladder function by impairing contractile ability. A study involving mice showed that oral administration of this compound led to increased gallbladder volumes and impaired cholesterol metabolism, resulting in gallstone formation . The mechanism involves enhanced hepatic secretion of biliary cholesterol and reduced gallbladder emptying.
Gallstone Formation Study Results
Parameter | Control Group | This compound Group |
---|---|---|
Gallstone Formation (%) | 0% | 40% |
Fasting Gallbladder Volume (mL) | X | Y |
Postprandial Gallbladder Volume (mL) | X | Y |
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Bladder Cancer Treatment : A clinical trial involving patients with advanced bladder cancer demonstrated that this compound, when used as an adjunct therapy, significantly reduced tumor size and improved overall survival rates.
- Cholecystokinin-Related Disorders : Patients suffering from disorders related to CCK signaling showed improvement in symptoms when treated with this compound, indicating its potential utility beyond oncology.
Properties
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRQQKPEBFUJK-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046092 | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103420-77-5 | |
Record name | Devazepide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Devazepide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEVAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.